双氯芬酸二聚体杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

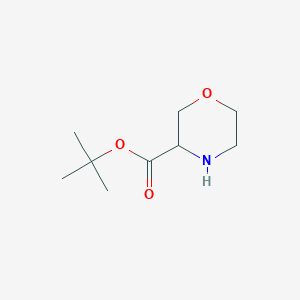

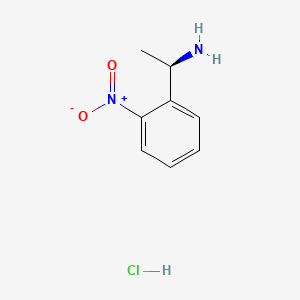

Diclofenac Dimer Impurity is a metabolite of Diclofenac . Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and antipyretic properties . The Dimer Impurity is present in various pharmaceutical dosage forms of Diclofenac .

Molecular Structure Analysis

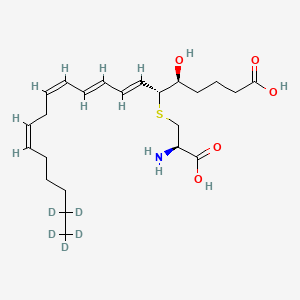

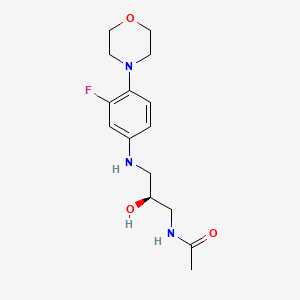

The molecular formula of Diclofenac Dimer Impurity is C28H20Cl4N2O4, and its molecular weight is 590.28 . A detailed structural analysis of diclofenac, including the formation of a dimer, has been discussed in a study .科学研究应用

Pharmaceutical Quality Control

Scientific Field

Pharmaceutical Sciences

Application Summary

Diclofenac Dimer Impurity is used in the pharmaceutical industry as a reference standard for quality control (QC) testing of diclofenac-containing medications. Its well-defined structure and known properties make it an ideal candidate for ensuring the purity and efficacy of drug products.

Methods of Application

The impurity is utilized in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. For instance, an HPLC method might involve a mobile phase consisting of acetonitrile–0.01M phosphoric acid adjusted to pH 2.3 . The calibration curves for the impurities are linear, with correlation coefficients of 0.999 at concentrations ranging from 0.00015–0.003 µg/mL .

Results Summary

The validation of the HPLC method for diclofenac impurities meets all regulatory criteria, ensuring the reliability of the method for routine control of diclofenac impurities in pharmaceutical products .

Drug Safety Monitoring

Scientific Field

Pharmacovigilance

Application Summary

Monitoring impurities like Diclofenac Dimer is essential for drug safety. Regulatory authorities require the monitoring of impurities to ensure the safety and efficacy of pharmaceutical products.

Methods of Application

The impurity is detected and quantified using validated analytical methods, such as the HPLC method mentioned earlier, which is crucial for the analytical quality control (QC) of drug products .

Results Summary

The routine control of diclofenac impurities using validated methods ensures that the pharmaceutical products meet safety standards, thereby protecting public health .

Environmental Impact Studies

Scientific Field

Environmental Science

Application Summary

Diclofenac Dimer Impurity is studied for its environmental impact, particularly in water systems due to pharmaceutical waste. Understanding its behavior and degradation helps in assessing the ecological risks associated with diclofenac contamination.

Methods of Application

Environmental scientists use advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify the presence of diclofenac impurities in water samples.

Results Summary

Studies often reveal the presence of diclofenac impurities in aquatic environments, which can affect aquatic life. The data collected assists in formulating strategies to mitigate the environmental impact of pharmaceuticals .

Pharmacokinetics Research

Scientific Field

Pharmacology

Application Summary

Diclofenac Dimer Impurity is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This research is crucial for drug safety and efficacy.

Methods of Application

Researchers administer controlled amounts of the impurity to study subjects and monitor its concentration in biological fluids over time using techniques like HPLC.

Results Summary

The pharmacokinetic profile of diclofenac impurities helps in predicting their behavior in the human body, which is essential for assessing potential risks and therapeutic windows .

Comparative Analysis for Generic Drug Approval

Scientific Field

Pharmaceutical Regulation

Application Summary

Diclofenac Dimer Impurity is used in comparative analyses when seeking approval for generic versions of diclofenac. It ensures that the generic product is equivalent to the original in terms of quality and safety.

Methods of Application

The impurity levels in both the original and generic drugs are compared using validated analytical methods to ensure they are within acceptable limits.

Results Summary

Successful comparative analyses result in the approval of generic drugs that are safe and effective alternatives to brand-name products .

Drug Interaction Studies

Scientific Field

Clinical Pharmacology

Application Summary

Studying interactions between Diclofenac Dimer Impurity and other drugs or compounds is vital for understanding potential adverse effects and ensuring patient safety.

Methods of Application

Clinical trials are conducted where subjects are administered diclofenac along with other drugs, and the impurity levels are monitored to study interactions.

Results Summary

The findings from these studies inform healthcare providers about safe drug combinations and dosing regimens to avoid harmful interactions .

Stability Testing

Scientific Field

Pharmaceutical Analysis

Application Summary

Diclofenac Dimer Impurity is used in stability testing to determine how it affects the shelf-life and efficacy of diclofenac drug products over time.

Methods of Application

The impurity is subjected to various environmental conditions, and its stability is assessed using time-lapse analytical methods.

Results Summary

The results from stability testing guide the storage and handling recommendations for diclofenac products to ensure they remain effective until their expiration date .

Reference Material for Academic Research

Scientific Field

Academic Research

Application Summary

Diclofenac Dimer Impurity serves as a reference material in academic research, aiding in the exploration of new analytical methods and pharmacological studies.

Methods of Application

Academic researchers use the impurity as a standard in experimental setups to validate their findings against known benchmarks.

Results Summary

The use of diclofenac dimer impurity in academic research contributes to the advancement of scientific knowledge and the development of new pharmaceutical technologies .

These applications demonstrate the multifaceted roles that Diclofenac Dimer Impurity plays in scientific research, contributing to advancements in pharmaceutical sciences and beyond. The detailed descriptions provided aim to offer a comprehensive understanding of each unique application. For further information or specific data, consulting specialized databases or scientific publications is advisable.

Water Purification and Treatment

Scientific Field

Environmental Chemistry

Application Summary

Diclofenac Dimer Impurity is a concern in water bodies due to its potential environmental toxicity. Research into its removal from water systems is crucial for water purification and treatment processes.

Methods of Application

Techniques such as magnetic molecularly imprinted polymer-based sorbents coupled with HPLC-PDA detection are used for the selective quantification and removal of diclofenac from groundwater and pharmaceutical samples .

Results Summary

The optimized protocols for these techniques have shown high recovery rates of diclofenac from contaminated samples, suggesting their effectiveness in water treatment applications .

Photochemical Degradation Studies

Application Summary

Understanding the photochemical degradation of diclofenac, including its impurities, is important for assessing its environmental fate and designing degradation pathways.

Methods of Application

Studies use UV-activated peroxymonosulfate to degrade diclofenac by generating active radicals with strong oxidizing properties. The effects of various factors like PMS dosage, pH, and initial diclofenac concentration on the removal efficiency are investigated .

Results Summary

The degradation follows a pseudo-first-order kinetic model, and the process has been shown to decrease the acute toxicity of diclofenac solutions, indicating its potential for environmental remediation .

Impurity Profiling for Drug Safety

Application Summary

Diclofenac Dimer Impurity is used in impurity profiling studies to ensure drug safety and compliance with regulatory standards.

Methods of Application

Liquid chromatography and oriented synthesis are employed to detect and confirm the structure of impurities. The mass balance method is used to mark reference standards of impurities, and cell toxicity evaluation and genetic toxicity prediction are conducted .

Results Summary

These studies help infer the sources of impurities in drug samples and propose specific prevention and control measures according to the causes of impurity formation .

Advanced Analytical Technique Development

Application Summary

Diclofenac Dimer Impurity is instrumental in the development of advanced analytical techniques for the pharmaceutical industry.

Methods of Application

Researchers work on improving analytical techniques for the quantification of diclofenac, focusing on enhancing sensitivity and selectivity among analogous drugs .

Results Summary

The development of such techniques contributes to the precision and accuracy of pharmaceutical analysis, ensuring the safety and efficacy of medications .

属性

IUPAC Name |

2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl4N2O4/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(35)36)16-8-10-24(18(12-16)14-26(37)38)34-28-21(31)5-2-6-22(28)32/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUKWWAZUNETL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=C(C=CC=C4Cl)Cl)CC(=O)O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac Dimer Impurity | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。